6-Hydroxy-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one
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Overview
Description
6-Hydroxy-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one is a complex organic compound with a unique structure that includes a benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one typically involves the condensation of 4-isopropylbenzaldehyde with 6-hydroxy-1-benzofuran-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 6-oxo-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one.
Reduction: Formation of 6-hydroxy-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-ol.
Substitution: Formation of various substituted benzofuran derivatives depending on the electrophile used.
Scientific Research Applications
6-Hydroxy-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
- 4-Hydroxy-2-pyrones
Uniqueness
6-Hydroxy-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one is unique due to its specific structural features, such as the benzofuran core and the presence of both hydroxyl and carbonyl functional groups
Properties
Molecular Formula |
C18H16O3 |
---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
6-hydroxy-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C18H16O3/c1-11(2)13-5-3-12(4-6-13)9-17-18(20)15-8-7-14(19)10-16(15)21-17/h3-11,19H,1-2H3 |
InChI Key |
MOSPYQJGWFNPLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O |
Origin of Product |
United States |
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